molecular formula C16H19N7O6 B12399054 1-epi-Regadenoson ethyl ester

1-epi-Regadenoson ethyl ester

Cat. No.: B12399054
M. Wt: 405.37 g/mol
InChI Key: ZPVLTIXYQGANFL-PYUPQCDSSA-N
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Chemical Reactions Analysis

1-epi-Regadenoson ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-epi-Regadenoson ethyl ester is unique in its role as an intermediate in the synthesis of the α-isomer impurity of Regadenoson. Similar compounds include other adenosine receptor agonists, such as:

These compounds share similar mechanisms of action but differ in their selectivity, affinity, and specific applications.

Properties

Molecular Formula

C16H19N7O6

Molecular Weight

405.37 g/mol

IUPAC Name

ethyl 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)/t8-,10-,11-,14+/m1/s1

InChI Key

ZPVLTIXYQGANFL-PYUPQCDSSA-N

Isomeric SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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